Lysylisoleucylprolyltyrosylisoleucylleucine

Descripción general

Descripción

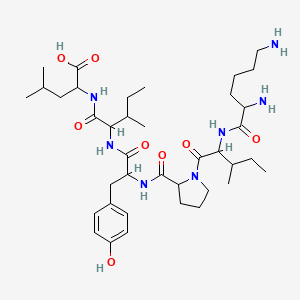

Neuromedin N is a neuropeptide derived from the same precursor polypeptide as neurotensin. It binds to neurotensin receptors to regulate guinea pig intestinal smooth muscle contraction. It also produces hypotension in rats and induces hypothermia following central administration in rats in vivo.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Production of Amino Acids

Research has delved into the metabolic pathways and fermentative production of L-aspartate family amino acids, which are crucial for a broad range of applications including food additives, cosmetics components, therapeutic agents, and animal feed additives. Advances in systems metabolic engineering have paved the way for developing microbial strains capable of efficiently producing these amino acids. Understanding the biosynthetic pathways, regulatory mechanisms, and transport systems involved is essential for designing metabolic engineering strategies to enhance production levels of these amino acids (Park & Lee, 2010).

Post-translational Modifications

Post-translational modifications (PTMs), such as lysine succinylation, play a significant role in regulating biological processes and are linked to various diseases. The development of predictors like pSuc-Lys, which incorporate sequence-coupled information into pseudo amino acid composition and use ensemble random forest approaches, facilitates the identification of succinylation sites in proteins. This contributes to both basic research and drug development by enabling the analysis of PTMs in uncharacterized protein sequences (Jia et al., 2016).

Biosynthesis of Lysine in Eukaryotes

The biosynthesis of lysine in lower eukaryotes, such as yeast, employs the alpha-aminoadipate pathway, contrasting with the diaminopimelate pathway used by bacteria and green plants. Genetic and biochemical analyses in Saccharomyces cerevisiae have shed light on the genes and enzymes involved in this pathway, revealing its complexity and regulation mechanisms. This research provides insights into amino acid metabolism in fungi and potential targets for metabolic engineering (Bhattacharjee, 1985).

ε-Poly-l-lysine: Production and Applications

ε-Poly-l-lysine (ε-PL), a homo-poly-amino acid with a wide range of antimicrobial activity, is produced industrially as a food additive. Despite its application, the biosynthetic mechanisms of ε-PL remain unclear. Research into the cell-free synthesis of ε-PL has provided insights into its nonribosomal peptide synthesis, potentially catalyzed by membrane-bound enzymes. Understanding ε-PL biosynthesis opens avenues for its application in food preservation and safety (Yoshida & Nagasawa, 2003).

Analytical Methods for Protein Modifications

Advancements in analytical methods have enabled the detection and quantification of glycation and lipoxidation products in proteins, which are critical for understanding the molecular basis of aging and disease. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) facilitate the analysis of advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs) in biological systems and foods. This research supports the development of dietary strategies and therapeutic interventions to mitigate the effects of AGEs and ALEs (Hasenkopf et al., 2002).

Propiedades

IUPAC Name |

2-[[2-[[2-[[1-[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMLVIHXZGQADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H63N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579718 | |

| Record name | Lysylisoleucylprolyltyrosylisoleucylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lysylisoleucylprolyltyrosylisoleucylleucine | |

CAS RN |

92169-45-4 | |

| Record name | Lysylisoleucylprolyltyrosylisoleucylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)

![2-[(3-Hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid](/img/structure/B1678154.png)

![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1678156.png)